molecular formula C6H8N6 B13630449 4-(1-Methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine

4-(1-Methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine

Cat. No.: B13630449
M. Wt: 164.17 g/mol
InChI Key: XXVCTVBOSMAIPN-UHFFFAOYSA-N
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Description

4-(1-Methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine is a heterocyclic compound that contains both triazole and pyrazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

The synthesis of 4-(1-Methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-1,2,4-triazole-5-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate diketone to yield the desired pyrazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

4-(1-Methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:

Scientific Research Applications

4-(1-Methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is believed to induce apoptosis (programmed cell death) in cancer cells by interacting with key proteins involved in cell survival pathways . The exact molecular targets and pathways are still under investigation, but it is known to affect the mitochondrial pathway of apoptosis.

Comparison with Similar Compounds

4-(1-Methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual ring structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C6H8N6

Molecular Weight

164.17 g/mol

IUPAC Name

4-(2-methyl-1,2,4-triazol-3-yl)-1H-pyrazol-5-amine

InChI

InChI=1S/C6H8N6/c1-12-6(8-3-10-12)4-2-9-11-5(4)7/h2-3H,1H3,(H3,7,9,11)

InChI Key

XXVCTVBOSMAIPN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)C2=C(NN=C2)N

Origin of Product

United States

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